Brimonidine-d4 D-Tartrate - 1316758-27-6

Brimonidine-d4 D-Tartrate

Catalog Number: EVT-1482689
CAS Number: 1316758-27-6
Molecular Formula: C₁₅H₁₂D₄BrN₅O₆
Molecular Weight: 446.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brimonidine-d4 D-Tartrate is a high-quality reference standard used for pharmaceutical testing . It is a labelled version of Brimonidine, an α2 adrenergic agonist . It is used in the form of eye drops or applied to the skin .


Molecular Structure Analysis

The molecular formula of Brimonidine-d4 D-Tartrate is C15H12D4BrN5O6 . It has a molecular weight of 446.25 .


Physical And Chemical Properties Analysis

Brimonidine-d4 D-Tartrate is a solid substance . It is light yellow to yellow in color . It is a water-soluble anti-glaucoma drug .

Mechanism of Action

While Brimonidine-d4 D-Tartrate is not intended for therapeutic use, its mechanism of action mirrors that of Brimonidine Tartrate. Brimonidine Tartrate is an alpha-2 adrenergic receptor agonist, meaning it binds to and activates these receptors. [, , , ] In the context of glaucoma research, this activation primarily occurs in the eye, leading to a reduction in intraocular pressure. [, , , , ]

Applications

The primary application of Brimonidine-d4 D-Tartrate, as highlighted in the research, is its use as an internal standard in mass spectrometry-based studies of Brimonidine Tartrate metabolism. [] By spiking biological samples with a known amount of Brimonidine-d4 D-Tartrate, researchers can accurately quantify the levels of Brimonidine Tartrate present. [] This is crucial for understanding the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. []

Brimonidine Tartrate (BRT)

Compound Description: Brimonidine Tartrate is an alpha-2 adrenergic receptor agonist used as an ophthalmic solution for the treatment of glaucoma. It exerts its therapeutic effect by reducing intraocular pressure (IOP). [, , , , , , , , , , , , , ]

Relevance: Brimonidine Tartrate is the parent compound of Brimonidine-d4 D-Tartrate. The deuterated compound is a stable isotope-labeled version of Brimonidine Tartrate, with four hydrogen atoms on the molecule replaced by deuterium atoms. This isotopic substitution does not significantly alter the chemical structure or pharmacological activity but allows for differentiation and tracking in metabolic studies. []

2-Oxobrimonidine

Compound Description: 2-Oxobrimonidine is a metabolite of Brimonidine Tartrate generated via oxidative metabolism. []

Relevance: This compound is structurally related to Brimonidine-d4 D-Tartrate through the oxidation of the imidazoline ring in Brimonidine. Studying metabolites like 2-Oxobrimonidine helps understand the metabolic fate of Brimonidine-d4 D-Tartrate. []

3-Oxobrimonidine

Compound Description: 3-Oxobrimonidine is another metabolite formed during the metabolism of Brimonidine Tartrate. []

Relevance: Like 2-Oxobrimonidine, this compound is formed by oxidation of the imidazoline ring present in Brimonidine-d4 D-Tartrate, making it relevant for understanding the drug's metabolism. []

2,3-Dioxobrimonidine

Compound Description: 2,3-Dioxobrimonidine is a metabolite of Brimonidine Tartrate, resulting from further oxidation of the parent drug. []

Relevance: This compound is relevant to Brimonidine-d4 D-Tartrate due to its structural similarity arising from the oxidation of the imidazoline ring, providing insights into the metabolic pathways of Brimonidine-d4 D-Tartrate. []

Oxo-hydroxybrimonidine

Compound Description: This metabolite is formed by the oxidation of the quinoxaline ring in Brimonidine Tartrate. []

Relevance: The presence of an oxo and hydroxy group on the quinoxaline ring in both Oxo-hydroxybrimonidine and Brimonidine-d4 D-Tartrate highlights their structural relationship and the metabolic pathway of Brimonidine-d4 D-Tartrate. []

Hydroxyquinoxaline

Compound Description: Hydroxyquinoxaline is a metabolite identified in microsomal incubations of Brimonidine Tartrate. []

Relevance: This metabolite shares the core quinoxaline structure with Brimonidine-d4 D-Tartrate, with the addition of a hydroxyl group at the 7- or 8- position. This structural similarity provides information on the metabolism of Brimonidine-d4 D-Tartrate. []

Dehydro-hydroxybrimonidine

Compound Description: This metabolite exists in two forms: 2-oxo or 3-oxo -4′, 5′-dehydrobrimonidine. []

Relevance: These forms are structurally related to Brimonidine-d4 D-Tartrate through modifications on the imidazoline ring (2-oxo or 3-oxo) and the presence of a double bond between the 4' and 5' positions, signifying metabolic changes to Brimonidine-d4 D-Tartrate. []

(4-bromo-1H-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine

Compound Description: This novel metabolite is a benzimidazole derivative of Brimonidine, identified in the urine of rats administered with Brimonidine. []

Relevance: This compound shares the core benzimidazole and imidazolidine structure with Brimonidine-d4 D-Tartrate. Understanding the formation of this metabolite in vivo provides crucial information for studying the metabolism and potential bioactivation pathways of Brimonidine-d4 D-Tartrate. []

Properties

CAS Number

1316758-27-6

Product Name

Brimonidine-d4 D-Tartrate

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C₁₅H₁₂D₄BrN₅O₆

Molecular Weight

446.25

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2;

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine D-Tartrate; _x000B_5-Bromo-6-(2-imidazolin-d4-2-ylamino)quinoxaline D-Tartrate; UK-14304-18-d4; AGN-190342-LF-d4; Alphagan-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.